Carbamic acid, (3-methyl-2-benzofuranyl)-, 2-chlorophenyl ester
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Overview
Description
2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound features a benzofuran ring substituted with a 3-methyl group and a carbamate group attached to a 2-chlorophenyl moiety. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate can be achieved through a multi-step process involving the formation of the benzofuran ring, followed by the introduction of the carbamate group. One common method involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via a cyclization reaction of an appropriate precursor, such as 2-hydroxybenzaldehyde, with a suitable reagent like acetic anhydride.
Introduction of 3-Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of Carbamate Group: The carbamate group can be introduced by reacting the intermediate with phosgene or a suitable isocyanate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as 2-hydroxybenzaldehyde, methyl chloride, and phosgene.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.
Purification and Isolation: Purification of the final product through techniques like recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or microbial growth, resulting in its biological effects.
Comparison with Similar Compounds
2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate can be compared with other similar compounds:
Biological Activity
Carbamic acid, (3-methyl-2-benzofuranyl)-, 2-chlorophenyl ester, also known as 2-chlorophenyl (3-methylbenzofuran-2-yl)carbamate, is a synthetic organic compound belonging to the carbamate family. Its molecular formula is C₁₆H₁₂ClNO₃, with a molecular weight of 301.72 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structure and Properties
The compound features a unique structure characterized by a benzofuran ring substituted with a 3-methyl group and a carbamate moiety attached to a 2-chlorophenyl group. This structural arrangement is believed to contribute significantly to its biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.
- Anticancer Properties : The compound has demonstrated potential anticancer effects through mechanisms that involve modulation of enzyme activity and interference with cellular signaling pathways that regulate growth and apoptosis.
- Antiviral Effects : Preliminary studies suggest that it may also exhibit antiviral properties, although further research is required to establish its efficacy against specific viral pathogens.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It modulates enzyme activity and affects cellular signaling pathways critical for cell proliferation and survival. This specificity in targeting makes it a promising candidate for therapeutic applications.
Comparative Analysis with Related Compounds
A comparison of this compound with other structurally similar compounds highlights its unique biological profile:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Carbaryl | Methylcarbamate derivative | Insecticide |
Carfentrazone | Triazolinone derivative | Herbicide |
Fenobucarb | Phenolic carbamate | Insecticide |
Carbofuran | Benzofuran derivative | Insecticide and nematicide |
This compound | Benzofuran structure with chlorinated phenyl group | Antimicrobial, anticancer, antiviral |
This table illustrates that while many carbamates serve primarily agricultural purposes, the distinct structure of this compound enhances its potential as a therapeutic agent.
Case Studies and Research Findings
- Anticancer Research : A study investigating the effects of benzofuran derivatives on cancer cell lines found that compounds similar to carbamic acid exhibited significant cytotoxicity against various cancer types. The mechanism was linked to the induction of apoptosis through caspase activation.
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity comparable to established antibiotics.
- Pharmacological Studies : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability in therapeutic applications.
Properties
CAS No. |
61307-33-3 |
---|---|
Molecular Formula |
C16H12ClNO3 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
(2-chlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C16H12ClNO3/c1-10-11-6-2-4-8-13(11)20-15(10)18-16(19)21-14-9-5-3-7-12(14)17/h2-9H,1H3,(H,18,19) |
InChI Key |
GFDXVZURFBFDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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